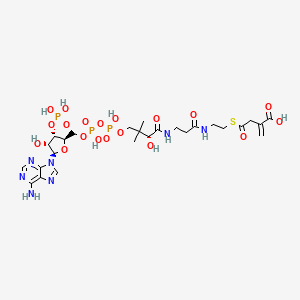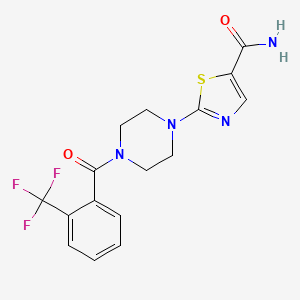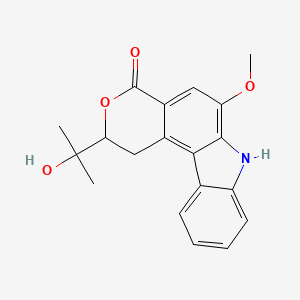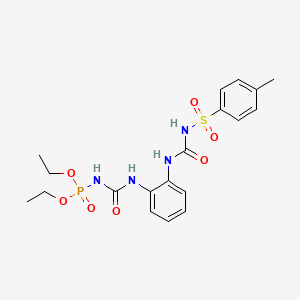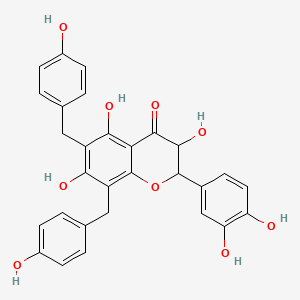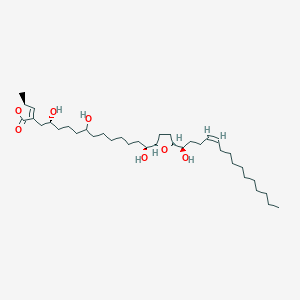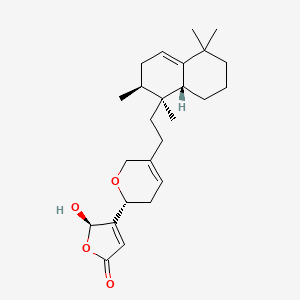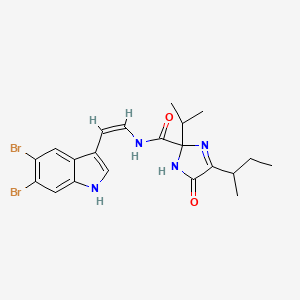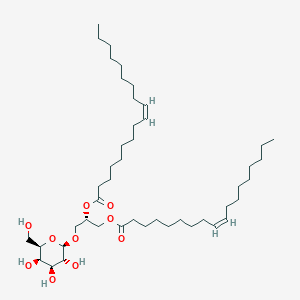
1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are both oleoyl. It is a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol and a 1,2-dioleoyl-3-beta-D-galactosylglycerol.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
1,2-Dioleoyl-3-beta-D-galactosyl-sn-glycerol has been studied for its potential antiviral properties. Synthesized monoglycosyl diglycerides, similar in structure to 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol, showed inhibitory effects on herpes simplex virus types 1 and 2. The structure-activity relationship studies indicated that the fatty acyl moieties significantly influence the inhibitory action, with higher activity observed as the acyl groups became more olefinic. Moreover, the sugar moiety played a crucial role in the anti-HSV action, but the type of sugar (glucose or galactose) did not significantly affect the activity (Janwitayanuchit et al., 2003).
Metabolic Influence
The compound's metabolic influence has been explored, particularly its impact on chylomicron metabolism. A study involving a series of 1,2-dioleoyl-3-(saturated)acyl-sn-glycerols, where the fatty acid esterified at the 3-position varied from 14 to 24 carbons, revealed that chylomicrons obtained after feeding triacylglycerols with all sn-3 fatty acid of chain length greater than 20 carbons were under-represented, possibly due to poorer digestion by lipases, or poorer absorption by the intestine (Redgrave et al., 1988).
Phase Behavior
The phase behavior of glycolipids structurally related to 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol has been a subject of research. Studies have shown that these glycolipids exhibit unique phase sequences, metastable behavior, transition temperatures, and enthalpies, influenced by the stereochemistry of their glycerol backbone and the nature of their acyl chains (Kuttenreich et al., 1993).
Antioxidant Potential
Research on novel conjugates of 1,3-diacylglycerol and lipoic acid, which are structurally related to 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol, revealed that these hybrid molecules possess potentially synergistic and/or additive effects against obesity, overweight, and related metabolic syndromes. These conjugates demonstrated high in vitro free radical scavenging capacity, highlighting their antioxidant potential (Madawala et al., 2011).
Eigenschaften
Produktname |
1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol |
|---|---|
Molekularformel |
C45H82O10 |
Molekulargewicht |
783.1 g/mol |
IUPAC-Name |
[(2S)-2-[(Z)-octadec-9-enoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39,42-46,49-51H,3-16,21-37H2,1-2H3/b19-17-,20-18-/t38-,39-,42+,43+,44-,45-/m1/s1 |
InChI-Schlüssel |
FYKCSQSTKDUTFT-KMILUJHCSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



